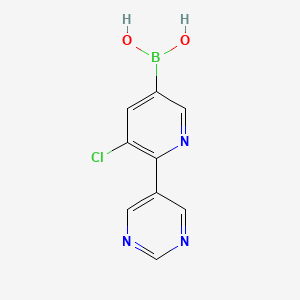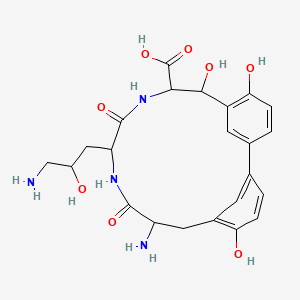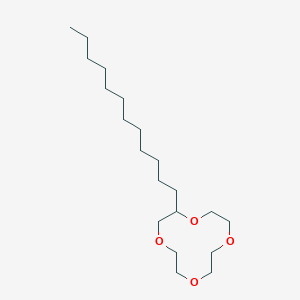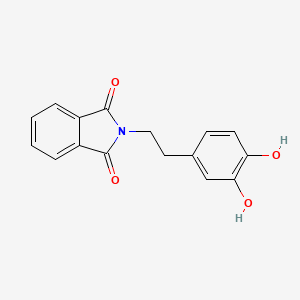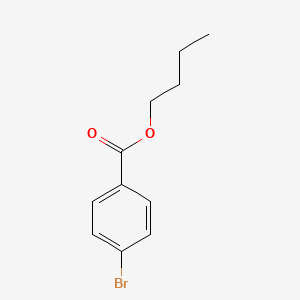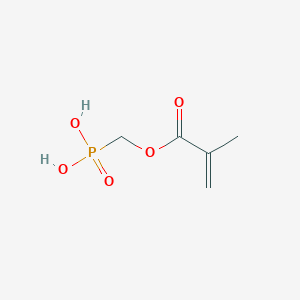pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes isotopic labels such as 15N and 13C, making it valuable for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This compound undergoes diazotization to form a diazonium salt, which then reacts with ethyl cyanoacetate. The resulting product undergoes cyclization to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and pesticides
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of normal cellular processes, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fipronil: A well-known insecticide with a similar pyrazole structure.
Ethiprole: Another pyrazole-based insecticide with comparable properties.
Uniqueness
What sets 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile apart is its isotopic labeling, which makes it particularly useful for research applications involving isotopic tracing and molecular dynamics studies. This feature is not commonly found in other similar compounds, providing a unique advantage in scientific investigations .
Propriétés
Formule moléculaire |
C11H5Cl2F3N4 |
|---|---|
Poids moléculaire |
327.04 g/mol |
Nom IUPAC |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2/i3+1,4+1,6+1,9+1,17+1,18+1 |
Clé InChI |
QPZYPAMYHBOUTC-AWSQFXKHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)N2[13C](=[13CH][13C](=N2)[13C]#[15N])[15NH2])Cl)C(F)(F)F |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)


